1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride
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Overview
Description
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a chemical compound known for its diverse biological activities. It is a derivative of thieno[2,3-d]pyrimidine, a heterocyclic compound that has been extensively studied for its potential therapeutic applications. The compound is characterized by the presence of a piperazine ring attached to the thieno[2,3-d]pyrimidine core, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides.
Common conditions for these reactions include varying temperatures and solvents, depending on the desired product. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance the compound’s biological activity .
Scientific Research Applications
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It exhibits promising anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride can be compared with other similar compounds, such as:
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride: This compound also features a piperazine ring but differs in the core structure, leading to variations in biological activity.
1-(2-Pyrimidyl)piperazine dihydrochloride: Another similar compound with a different core structure, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the thieno[2,3-d]pyrimidine core and piperazine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14Cl2N4S |
---|---|
Molecular Weight |
293.22 g/mol |
IUPAC Name |
4-piperazin-1-ylthieno[2,3-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H12N4S.2ClH/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14;;/h1,6-7,11H,2-5H2;2*1H |
InChI Key |
KDLKEIVPQXDXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=NC=N2.Cl.Cl |
Origin of Product |
United States |
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